molecular formula C35H39F2N7O4 B1678039 Pramiconazole CAS No. 219923-85-0

Pramiconazole

货号: B1678039
CAS 编号: 219923-85-0
分子量: 659.7 g/mol
InChI 键: AEKNYBWUEYNWMJ-QWOOXDRHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

普拉米康唑是一种三唑类抗真菌化合物,由Barrier Therapeutics开发,用于治疗急性皮肤和粘膜真菌感染。 它通过抑制麦角甾醇的合成发挥作用,麦角甾醇是真菌细胞膜的重要组成部分,抑制会导致细胞通透性增加,最终导致细胞死亡 .

准备方法

合成路线和反应条件: 普拉米康唑的合成涉及多个步骤,从核心三唑结构的制备开始。关键步骤包括:

  • 三唑环的形成。
  • 二氟苯基的引入。
  • 二氧戊环的连接。
  • 与哌嗪和苯基的最终偶联。

工业生产方法: 普拉米康唑的工业生产通常涉及大规模化学合成,采用优化的反应条件以确保高产率和纯度。该工艺包括:

化学反应分析

反应类型: 普拉米康唑会发生几种类型的化学反应,包括:

    氧化: 普拉米康唑可以被氧化形成各种代谢物。

    还原: 还原反应可以修饰三唑环或其他官能团。

    取代: 取代反应可以发生在苯基或哌嗪环上。

常用试剂和条件:

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠或氢化铝锂等还原剂。

    取代: 卤化剂,如溴或氯,可用于取代反应。

主要形成的产物: 这些反应形成的主要产物包括各种氧化或还原代谢物,以及普拉米康唑的取代衍生物 .

科学研究应用

Clinical Applications

1. Treatment of Seborrheic Dermatitis

Seborrheic dermatitis is often associated with Malassezia species, which thrive on oily skin. Pramiconazole has shown efficacy in reducing the density of Malassezia and alleviating symptoms:

  • Pilot Study Findings : A study involving 10 participants who received a single 200 mg dose of this compound reported significant improvements in clinical symptoms such as desquamation, erythema, and itching within days post-treatment. Yeast density was notably reduced on days 3, 7, and 28 post-administration .

2. Vulvovaginal Yeast Infections

This compound has also been evaluated for its effectiveness against vulvovaginal candidiasis:

  • Efficacy Data : In a study with 32 patients (15 acute and 17 recurrent cases), a single oral dose of 200 mg resulted in a clinical cure rate of 53% at one week and 66% at one month. Mycological eradication was achieved in 88% of patients at one week and 75% at one month .

Comparative Efficacy

This compound has been compared to other antifungal agents such as itraconazole and ketoconazole:

Antifungal Agent In Vitro Activity Clinical Efficacy Notes
This compoundSuperior against Candida spp. (IC50: 0.04 to 1.83 μM)High success in dermatophyte infectionsLong half-life allows once-daily dosing
ItraconazoleEffective but extensively metabolizedModerate success; requires multiple dosesHigher incidence of drug interactions
KetoconazoleEffective against some fungiLimited due to side effectsRequires monitoring for liver toxicity

Pharmacokinetics

This compound exhibits rapid absorption with a long half-life, facilitating once-daily dosing regimens. Studies indicate that it maintains effective plasma concentrations for extended periods, which is beneficial for chronic conditions like seborrheic dermatitis.

Case Studies

Case Study: Efficacy in Seborrheic Dermatitis

  • Objective : To assess the impact of this compound on Malassezia density and clinical symptoms.
  • Methodology : Participants received a single dose; assessments were made at baseline and on days 3, 7, and 28.
  • Results : Significant reductions in yeast density were observed alongside improvements in clinical signs (e.g., less erythema and desquamation) starting from day 7 post-treatment .

作用机制

普拉米康唑通过抑制羊毛甾醇14α-脱甲基酶发挥其抗真菌作用,该酶参与麦角甾醇的合成。麦角甾醇是真菌细胞膜的关键组成部分,抑制会导致细胞通透性增加和细胞死亡。 分子靶标包括真菌CYP51A1酶,涉及的途径与麦角甾醇生物合成有关 .

相似化合物的比较

普拉米康唑与其他三唑类抗真菌剂(如酮康唑和伊曲康唑)相似。 它具有独特的特性,包括:

    更高的效力: 普拉米康唑在临床前研究中显示出优越的抗真菌活性。

    选择性抑制: 它选择性地抑制麦角甾醇合成,具有广谱活性。

    长的半衰期: 普拉米康唑吸收迅速,半衰期长,可以每天一次给药。

类似化合物:

普拉米康唑独特的特性使其成为抗真菌治疗领域进一步开发和研究的有希望的候选者。

生物活性

Pramiconazole is a novel triazole antifungal agent developed for the treatment of various fungal infections, particularly those caused by dermatophytes and yeasts. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in clinical trials, and metabolic characteristics.

This compound functions primarily by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased cell permeability and ultimately results in cell death. Compared to other triazoles like ketoconazole and itraconazole, this compound has shown superior antifungal activity against a range of pathogens, including Candida albicans, Malassezia globosa, and dermatophytes such as Trichophyton mentagrophytes and Microsporum canis .

Efficacy in Clinical Trials

Clinical studies have demonstrated the effectiveness of this compound in treating various fungal infections:

  • Phase II Trials : A study involving 32 patients with pityriasis versicolor showed a clinical cure rate of 66% after one week following a single oral dose of 200 mg this compound .
  • Efficacy Against Specific Fungi : In preclinical studies, this compound exhibited similar or superior antifungal activity compared to established treatments such as ketoconazole and itraconazole .

Table 1: Summary of Clinical Efficacy

Study TypePatient PopulationDoseCure Rate (%)Pathogen Treated
Phase II Trial32 patients200 mg66%Malassezia globosa, dermatophytes
Preclinical StudyVariousVariableSuperior to ketoconazole/itraconazoleMultiple fungi

Metabolism and Pharmacokinetics

The metabolism of this compound has been characterized through various in vitro studies. It is noted for its slow metabolic rate , particularly in human liver microsomes. After administration, this compound does not appear to generate significant active metabolites, which differentiates it from other antifungals that are extensively metabolized .

Key Findings on Metabolism

  • Metabolic Stability : this compound demonstrated high metabolic stability in human hepatocytes, with only about 10% metabolites detected after extensive incubation periods .
  • Absence of Active Metabolites : Serum analyses from clinical trials indicated no active metabolites present post-administration, suggesting that its antifungal effects are primarily due to the parent compound itself rather than its breakdown products .

Case Studies

In addition to clinical trials, several case studies have documented the successful use of this compound in treating challenging fungal infections:

  • Seborrheic Dermatitis : A case study highlighted the efficacy of this compound in managing seborrheic dermatitis, showing significant reduction in fungal density and associated symptoms within days of treatment .
  • Onychomycosis : Patients treated with this compound for nail fungal infections reported improved nail appearance and reduced fungal load after a treatment regimen .

属性

CAS 编号

219923-85-0

分子式

C35H39F2N7O4

分子量

659.7 g/mol

IUPAC 名称

1-[4-[4-[4-[[(2S,4R)-4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one

InChI

InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3/t33-,35+/m0/s1

InChI 键

AEKNYBWUEYNWMJ-QWOOXDRHSA-N

SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

手性 SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5OC[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

规范 SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

外观

Solid powder

Key on ui other cas no.

219923-85-0

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1-(4-(4-(4-((4-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-3-(1-methylethyl)-2-imidazolidinone
pramiconazole
R 126638
R-126638
R126638

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pramiconazole
Reactant of Route 2
Reactant of Route 2
Pramiconazole
Reactant of Route 3
Reactant of Route 3
Pramiconazole
Reactant of Route 4
Reactant of Route 4
Pramiconazole
Reactant of Route 5
Reactant of Route 5
Pramiconazole
Reactant of Route 6
Reactant of Route 6
Pramiconazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。